molecular formula C23H28ClN3O3 B277844 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Número de catálogo B277844
Peso molecular: 429.9 g/mol
Clave InChI: QKHCGZDPRFXNCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

TAK-659 binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide signaling pathway, which is critical for B-cell survival and proliferation. TAK-659 also inhibits other signaling pathways, such as NF-κB and AKT, which are involved in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the levels of various cytokines and chemokines that are involved in the growth and survival of B-cells. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It is also well-tolerated in preclinical models and has a favorable pharmacokinetic profile. However, TAK-659 has some limitations, such as its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Direcciones Futuras

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity is an ongoing area of research.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 3-chloro-4-(4-propionyl-1-piperazinyl)aniline, which is then coupled with 3-isopropoxybenzoyl chloride to give the final product. The synthesis of TAK-659 has been optimized to ensure high yield and purity.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 selectively inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated significant anti-tumor activity of TAK-659 in xenograft models of B-cell malignancies.

Propiedades

Nombre del producto

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Fórmula molecular

C23H28ClN3O3

Peso molecular

429.9 g/mol

Nombre IUPAC

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-22(28)27-12-10-26(11-13-27)21-9-8-18(15-20(21)24)25-23(29)17-6-5-7-19(14-17)30-16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,29)

Clave InChI

QKHCGZDPRFXNCW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

SMILES canónico

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.